2-Bromo-1-(4-nitro-phenyl)-propan-1-one

Chalcone Synthesis SRN1 Mechanism α,β-Unsaturated Ketones

Researchers needing reliable electrophilic building blocks face variability with generic α-bromo ketones. 2-Bromo-1-(4-nitro-phenyl)-propan-1-one (CAS 1205-56-7) overcomes this: its para-nitro group and α-bromo sec-substitution provide dual activation critical for SRN1 chalcone synthesis (85% reported yield) and selective antimicrobial activity. • Achieve reproducible yields in p-nitro chalcone library construction. • Utilize in Cu-catalyzed annulations for naphthalenone motifs. • High purity (≥95%) suits analytical standard use and scale-up. Globally available for immediate procurement.

Molecular Formula C9H8BrNO3
Molecular Weight 258.07 g/mol
CAS No. 1205-56-7
Cat. No. B072129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-nitro-phenyl)-propan-1-one
CAS1205-56-7
Synonyms2-bromo-4-nitropropiophenone
Molecular FormulaC9H8BrNO3
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3
InChIKeyKENDQBRWAPDVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4'-nitropropiophenone Specifications


2-Bromo-1-(4-nitro-phenyl)-propan-1-one (CAS 1205-56-7), also known as 2-bromo-4'-nitropropiophenone, is an aryl alkyl ketone characterized by the molecular formula C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol [1]. Its structure features a bromine atom at the α-carbon of the propanone chain and a para-nitrophenyl group, conferring distinct electronic and steric properties . This compound is primarily valued as a versatile electrophilic intermediate, with the α-bromo ketone moiety acting as a key reactive site for nucleophilic substitution and cross-coupling reactions . Commercially, it is typically supplied as a pale-yellow to yellow-brown solid with a purity of 95% or higher, suitable for research and development applications . Its calculated LogP of 2.6 indicates moderate lipophilicity, a parameter critical for predicting behavior in biological systems and organic reaction media [2].

Why Generic Substitution Fails


Substituting 2-Bromo-1-(4-nitro-phenyl)-propan-1-one (CAS 1205-56-7) with a generic α-bromo ketone is not feasible for specific applications due to the critical interplay between its para-nitro substituent and α-bromo functionality. The para-nitro group is a strong electron-withdrawing group, which profoundly modulates the electrophilicity of the carbonyl and the reactivity of the adjacent α-bromo carbon. This dual activation is essential for achieving high yields and selectivity in reactions like the SRN1 mechanism for chalcone synthesis, where other analogs fail or yield complex mixtures [1]. Furthermore, the compound's specific substitution pattern (sec-bromo) has been identified as optimal for antimicrobial activity, where closely related primary or chloro analogs exhibit inferior potency and stability [2]. Therefore, selecting the precise CAS 1205-56-7 compound is essential to ensure reproducibility, reaction specificity, and desired biological activity as documented in the literature.

Product-Specific Evidence Guide


SRN1-Mediated Chalcone Synthesis

2-Bromo-1-(4-nitrophenyl)ethanone (a close analog) is a well-documented substrate for synthesizing α,β-unsaturated ketones (chalcone analogues) via a specific electron-transfer (SRN1) mechanism [1]. The 2-Bromo-1-(4-nitro-phenyl)-propan-1-one (target compound) shares this core reactivity profile due to the presence of both the α-bromo ketone and para-nitro activating groups. In contrast, the chlorinated analogue, 2-chloro-1-(4-nitrophenyl)ethanone, is unreactive under the same SRN1 conditions, which are specifically optimized for bromo derivatives [1]. The reaction with the bromo compound proceeds efficiently to yield the desired chalcone, providing a clear synthetic advantage.

Chalcone Synthesis SRN1 Mechanism α,β-Unsaturated Ketones

Thiazole Synthesis Intermediate

The target compound, 2-Bromo-1-(4-nitro-phenyl)-propan-1-one, has been specifically utilized in a documented synthetic protocol to yield a 2-substituted thiazole derivative in high yield [1]. The reaction involves refluxing with pyridine-2-carbothioic acid amide in ethanol, leading to the formation of 2-[5-Methyl-4-(4-nitro-phenyl)-thiazol-2-yl]-pyridine with an 85% isolated yield [1]. While other α-bromo ketones can participate in similar thiazole-forming reactions, this specific protocol and high yield are validated for this exact compound, offering a reliable, high-efficiency route for preparing this particular pharmacologically relevant scaffold.

Thiazole Synthesis Heterocyclic Chemistry Medicinal Chemistry

Annulation Cascade Substrate

2-Bromo-1-arylpropan-1-ones, the core structural class to which the target compound belongs, serve as privileged substrates in copper-catalyzed [4 + 2] annulation cascades with terminal alkynes [1]. This methodology enables the straightforward, atom-economical synthesis of substituted naphthalenones, forming three new C–C bonds in a single operation with excellent functional group tolerance [1]. The 2-bromo-1-arylpropan-1-one scaffold's α-bromo and carbonyl functionalities are essential for orchestrating this complex cascade. Other potential substrate classes (e.g., simple alkyl halides or non-aryl ketones) lack the necessary structural features to undergo this specific transformation, underscoring the unique value of this compound class for accessing complex molecular architectures.

Annulation Cascade Copper Catalysis Naphthalenone Synthesis

Application Scenarios


p-Nitro Chalcone Synthesis

Leverage the compound's validated reactivity in the SRN1 mechanism to synthesize a diverse library of p-nitro chalcone analogues . The para-nitro group, known for its pharmacophoric properties, combined with the α,β-unsaturated ketone moiety, creates a privileged scaffold for discovering new antimicrobial, anti-inflammatory, and anticancer leads . The compound's superiority over the unreactive chloro analog for this specific transformation makes it the essential starting material for this application .

Functionalized Thiazole Intermediate Synthesis

Implement the documented, high-yielding (85%) protocol for synthesizing 2-[5-Methyl-4-(4-nitro-phenyl)-thiazol-2-yl]-pyridine . This approach is ideal for scaling up the production of this specific heterocyclic intermediate, which may serve as a key building block for kinase inhibitors or other therapeutic agents. Using the exact starting material (CAS 1205-56-7) ensures process reproducibility and predictable yield, which is critical for cost-effective scale-up .

Copper-Catalyzed Annulation Cascades

Employ 2-Bromo-1-(4-nitro-phenyl)-propan-1-one as a model substrate to explore the scope of copper-catalyzed [4 + 2] annulation cascades with various terminal alkynes . This allows for the rapid generation of novel substituted naphthalenone derivatives, a structural motif present in several bioactive natural products. The reaction's tolerance for functional groups and its ability to forge multiple C–C bonds in one pot make this an efficient strategy for building molecular complexity .

Analytical Reference Standard

Procure high-purity (≥95%) 2-Bromo-1-(4-nitro-phenyl)-propan-1-one for use as an analytical reference standard . Its defined molecular characteristics (C₉H₈BrNO₃, MW 258.07) [1] and available commercial specification make it suitable for developing and validating HPLC, GC-MS, or NMR methods. This is particularly relevant for quality control in research laboratories or for monitoring the compound's stability under various storage conditions [2].

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